
3-Hexyl-2,5-dimethylthiophene amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’intérêt pour les dérivés du thiophène découle de leurs propriétés électroniques uniques et de leur polyvalence structurelle, qui permettent le développement de matériaux aux fonctionnalités diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Hexyl-2,5-diméthylthiophène amine implique généralement la fonctionnalisation du cycle thiophène. Une méthode courante est la réaction de condensation, telle que la réaction de Gewald, qui implique la condensation du soufre, d’un composé α-méthylène carbonyle et d’un ester α-cyano pour former des dérivés aminothiophènes . Une autre méthode est la réaction de Paal-Knorr, qui implique la condensation de composés 1,4-dicarbonylés avec du pentasulfure de phosphore comme agents sulfurants .
Méthodes de production industrielle
La production industrielle de dérivés du thiophène, y compris la 3-Hexyl-2,5-diméthylthiophène amine, implique souvent une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Hexyl-2,5-diméthylthiophène amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle thiophène en dérivés dihydrothiophènes.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels sur le cycle thiophène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d’alkyle et les composés organométalliques sont utilisés dans des conditions telles que des milieux acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire des groupes alkyle, aryle ou d’autres groupes fonctionnels sur le cycle thiophène.
Applications de la recherche scientifique
La 3-Hexyl-2,5-diméthylthiophène amine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée dans la synthèse de matériaux avancés aux propriétés électroniques uniques, tels que les semi-conducteurs organiques et les polymères conducteurs.
Biologie : Les dérivés du thiophène ont montré un potentiel en tant que composés bioactifs aux propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Le composé est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à interagir avec les cibles et les voies biologiques.
Industrie : Elle est utilisée dans le développement de diodes électroluminescentes organiques (OLED), de transistors à effet de champ organiques (OFET) et d’autres appareils électroniques.
Applications De Recherche Scientifique
3-Hexyl-2,5-dimethylthiophene amine has several scientific research applications:
Chemistry: It is used in the synthesis of advanced materials with unique electronic properties, such as organic semiconductors and conductive polymers.
Biology: Thiophene derivatives have shown potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Mécanisme D'action
Le mécanisme d’action de la 3-Hexyl-2,5-diméthylthiophène amine implique son interaction avec des cibles et des voies moléculaires. Les propriétés électroniques du cycle thiophène lui permettent de participer à diverses réactions chimiques et interactions avec des molécules biologiques. Les cibles et les voies moléculaires spécifiques dépendent de l’application, telles que la liaison aux enzymes ou aux récepteurs en chimie médicinale ou la facilitation du transport de charge dans les appareils électroniques .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Hexyl-2,5-diméthylthiophène : Un composé similaire sans groupe amine, utilisé dans l’électronique organique.
3-Acétyl-2,5-diméthylthiophène : Un autre dérivé du thiophène avec des groupes fonctionnels différents, utilisé dans la synthèse de composés hétérocycliques.
Unicité
La 3-Hexyl-2,5-diméthylthiophène amine est unique en raison de la présence du groupe amine, qui améliore sa réactivité et ses applications potentielles dans divers domaines. Le groupe amine permet une fonctionnalisation supplémentaire et des interactions avec les molécules biologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C12H23NS |
|---|---|
Poids moléculaire |
213.38 g/mol |
Nom IUPAC |
azane;3-hexyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C12H20S.H3N/c1-4-5-6-7-8-12-9-10(2)13-11(12)3;/h9H,4-8H2,1-3H3;1H3 |
Clé InChI |
VBAHTIULWPOZPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C)C.N |
Numéros CAS associés |
110134-47-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)
![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)
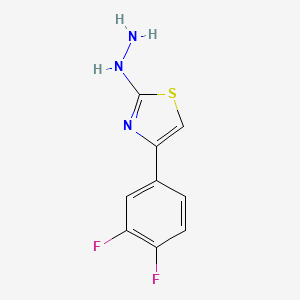
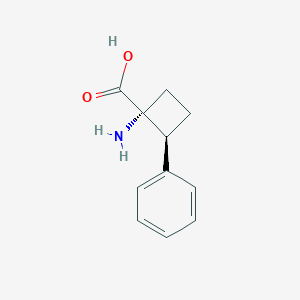
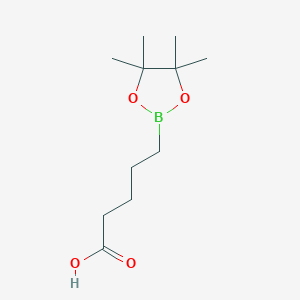
![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)

![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
![6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11764919.png)

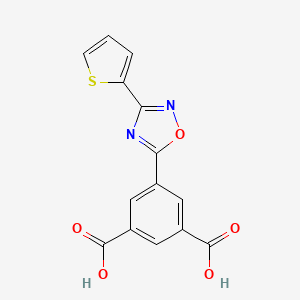
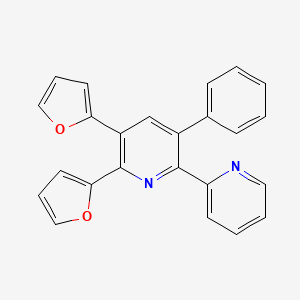
![7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11764934.png)

